2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate
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Overview
Description
2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is an organic compound that features a pyridine ring, an amide linkage, and an amino ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate typically involves the reaction of pyridine-3-carboxylic acid with ethyl 3-aminobut-2-enoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and amide linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Used as a starting material for various N-heterocyclic compounds.
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but different functional groups.
Uniqueness
2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is unique due to its combination of a pyridine ring, amide linkage, and amino ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92565-66-7 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H15N3O3/c1-9(13)7-11(16)18-6-5-15-12(17)10-3-2-4-14-8-10/h2-4,7-8H,5-6,13H2,1H3,(H,15,17) |
InChI Key |
NWYMACGSRZIHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCNC(=O)C1=CN=CC=C1)N |
Origin of Product |
United States |
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